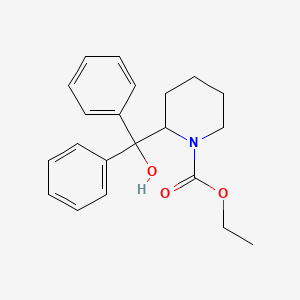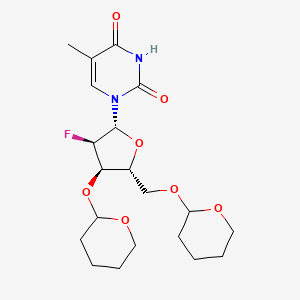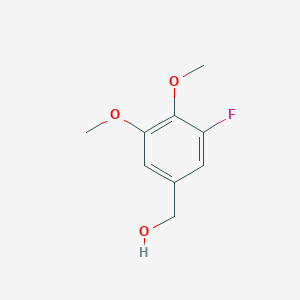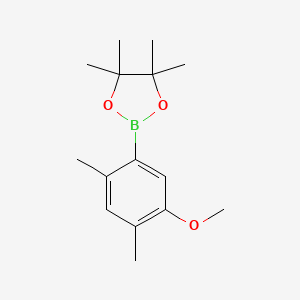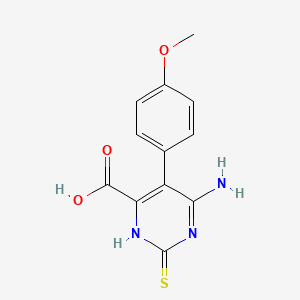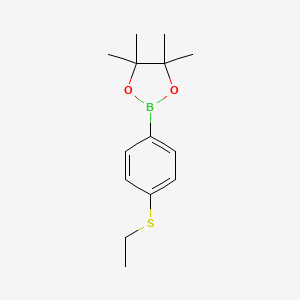
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is bonded to a phenyl group substituted with an ethylthio group.
Méthodes De Préparation
The synthesis of 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ethylthio group or the phenyl ring.
Substitution: The compound is particularly known for its role in substitution reactions, especially in the Suzuki–Miyaura coupling. Common reagents include palladium catalysts and bases such as potassium carbonate. The major products formed are typically biaryl compounds.
Applications De Recherche Scientifique
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in scientific research, particularly in:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Mécanisme D'action
The primary mechanism by which 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the Suzuki–Miyaura coupling reaction. In this reaction, the boron atom in the dioxaborolane ring participates in a transmetalation step with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets are typically organic halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other organoboron compounds used in cross-coupling reactions, such as:
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
What sets this compound apart is the presence of the ethylthio group, which can influence its reactivity and the types of products formed in reactions .
Propriétés
Formule moléculaire |
C14H21BO2S |
|---|---|
Poids moléculaire |
264.2 g/mol |
Nom IUPAC |
2-(4-ethylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-6-18-12-9-7-11(8-10-12)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 |
Clé InChI |
CMIIBFLRPIVTRE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)

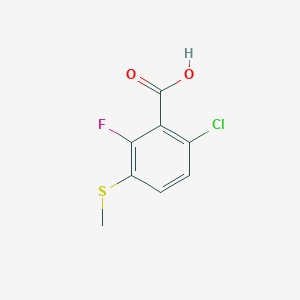
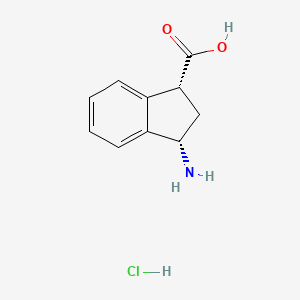


![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)

